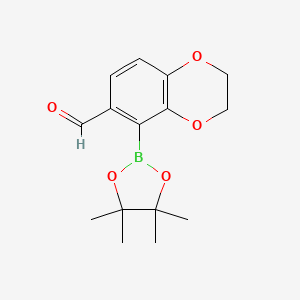
1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound features a methylsulfonyl group attached to a propyl chain, which is connected to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the click chemistry approach, which utilizes the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate.
-
Step 1: Synthesis of Azide Intermediate
- React 3-chloropropyl methyl sulfone with sodium azide in a polar solvent like dimethylformamide (DMF) to form 3-(methylsulfonyl)propyl azide.
- Reaction conditions: Room temperature, stirring for several hours.
-
Step 2: Cycloaddition Reaction
- Combine the azide intermediate with propargylamine in the presence of copper(I) bromide and sodium ascorbate.
- Reaction conditions: Room temperature, stirring for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the methylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazole
- 1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazole
- 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-5-amine
Uniqueness
1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. The presence of the methylsulfonyl group also imparts distinct chemical properties, such as increased solubility and stability, compared to other similar compounds.
属性
分子式 |
C6H12N4O2S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
1-(3-methylsulfonylpropyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4O2S/c1-13(11,12)4-2-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
InChI 键 |
HEABEGPLZDUOSN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCCN1C=C(N=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)




![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)


![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)

